molecular formula C17H14O6 B126560 Pisatin CAS No. 20186-22-5

Pisatin

Cat. No. B126560
CAS RN: 20186-22-5
M. Wt: 314.29 g/mol
InChI Key: LZMRDTLRSDRUSU-DLBZAZTESA-N
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Description

Pisatin is a significant phytoalexin produced by peas (Pisum sativum L.) in response to microbial infection. It is an isoflavonoid phytoalexin belonging to the pterocarpan family. The biosynthesis of pisatin is complex, involving multiple enzymatic steps. A key enzyme in its synthesis is (+)6a-hydroxymaackiain 3-O-methyltransferase (HMM) (Wu, Preisig, &  Vanetten, 1997).
Pisatin's role extends to disease resistance in plants, as it functions as an antifungal compound. It exhibits fungistatic properties and is synthesized from acetate and cinnamic acid. This compound is produced in higher concentrations when pea tissues, such as pea pods, are exposed to pathogens (Wu &  Vanetten, 2004).
Pisatin has a unique chemical structure, classified as a 6a-hydroxyl-pterocarpan with a specific (+) stereochemistry. This structure is crucial for its biological activity and its role in plant defense (DiCenzo &  Vanetten, 2006).
Additionally, pisatin is an indicator of plant defense responses. Its synthesis can be induced by various environmental factors, including exposure to ultraviolet light and interaction with different fungal species. The ability of plants to produce pisatin is a critical aspect of their non-host disease resistance mechanism, particularly against fungal pathogens (Hadwiger &  Tanaka, 2017).
Pisatin is a phytoalexin with significant roles in plant defense, particularly in peas, where it acts as an antifungal agent. Its biosynthesis and function are closely related to the plant's response to pathogen exposure, making it an essential component of the pea plant's immune system.

Common problem

Some frequently asked questions about Pisatin

What is the main use of pisatin?
Pisatin, a substance found in garden peas, is responsible for their resistance to non-pathogenic fungi, offering potential for agricultural applications[].
What are the chemical properties of pisatin?
Some of the physical and chemical properties of Pisatin include: the molecular formula is C17H14O6, the crystal is colorless, and the melting point is 72°C;  in ethanol, the Pisatin solution has a characteristic ultraviolet absorption spectrum, with the maximum absorption wavelengths of 286 nm and 309 nm respectively;  at 23° The solubility of Pisatin in water is 0.03 mg/ml[].
What are the application fields of pisatin?
Pisatin is an indicator of plant defense response and is the main plant defense substance in pea. In addition to having powerful antifungal properties, the presence of Pisatin is a valuable indicator of plant defense responses. Pisatin can be quantified by a variety of methods, ranging from classical organic chemistry to mass spectrometry[].

Scientific Research Applications

The research applications of pisatin span across plant pathology, molecular biology, genetics, and biochemistry, making it a valuable compound for understanding plant defense mechanisms and developing disease-resistant crops.
Plant Immune Responses: Pisatin plays a crucial role in plant immune responses, particularly in peas, by activating genes coding for enzymes and defense genes. This has been a key area of study to understand how plants resist pathogen attacks (Hadwiger, 2015).
Antifungal Activity: Research on pisatin has significantly contributed to understanding its antifungal properties. It is known to provide resistance against non-pathogenic fungi in peas, which is important for developing disease-resistant plant varieties (Perrin &  Bottomley, 1961).
Phytoalexin Research: Pisatin is a major focus in the study of phytoalexins, which are substances produced by plants as a defense mechanism against pathogens. Its biosynthesis and role in disease resistance provide insights into plant pathology and defense mechanisms (Wu, Preisig, &  Vanetten, 1997).
Indicator of Plant Defense Response: Pisatin can be quantitated using assays to measure plant defense responses, making it a valuable indicator in plant pathology studies (Hadwiger &  Tanaka, 2017).
Gene Expression Studies: Research on pisatin has also contributed to understanding how certain compounds, such as actinomycin D, can induce its production and regulate gene expression in plants. This has implications in the field of molecular biology and genetics (Schwochau &  Hadwiger, 1969).
Stereochemistry in Biosynthesis: Studies on pisatin's unique stereochemistry have been instrumental in understanding its biosynthesis. This research has applications in organic chemistry and biochemistry (DiCenzo &  Vanetten, 2006).

Mechanism of Action

Pisatin's mechanism of action is multifaceted, involving biochemical processes like uncoupling of oxidative phosphorylation, enzymatic reactions for detoxification, and molecular regulatory mechanisms in its biosynthesis. These actions collectively contribute to its role as an antifungal agent and a key player in the plant's defense system.
Uncoupling of Oxidative Phosphorylation: Pisatin functions primarily as an uncoupler of oxidative phosphorylation. The antifungal activity of pisatin and its analogues is influenced by their relative acidity and the number of hydroxyl groups per molecule (Laks &  Pruner, 1989).
Host Defense Mechanism: As a phytoalexin, pisatin acts as a host defense mechanism against pathogens. Its production can be induced in pea plants by certain stimuli, such as salicylic acid or fungal infection, aiding in the plant's defense (Katoch, Mann, Sohal, &  Munshi, 2005).
Inhibition of Pathogen Growth: Pisatin has been observed to inhibit the formation of secondary hyphae of certain pathogens, thus preventing infection by delaying the pathogen's growth. This inhibition is a crucial aspect of pisatin's antifungal action (Hilgers &  Splechtna, 1975).
Demethylation by Cytochrome P-450 Monooxygenase: Pisatin can be demethylated by cytochrome P-450 monooxygenase to produce a less toxic phenolic product. This enzymatic reaction is part of the detoxification process of pisatin in some fungi (Matthews &  Van Etten, 1983).
Regulation by Key Enzymes: The production of pisatin in pea plants is regulated by the expression of key enzymes in the flavonoid synthetic pathway, including phenylalanine ammonia-lyase and chalcone synthase. These enzymes play a significant role in the biosynthesis of pisatin (Shiraishi, Hori, Yamada, &  Oku, 1990).
Allelopathic Properties: Pisatin may contribute to the growth inhibitory effect of pea residue, playing an important role in pea allelopathy. This property indicates that pisatin can affect the growth of other plants in the vicinity.

Biochemical and Physiological Effects

Pisatin affects a wide range of biological processes, from altering cellular morphology and metabolic functions in mammalian cells to inhibiting plant and fungal growth, regulating stomatal movement, and influencing gene expression and detoxification mechanisms.
Cellular Morphology and Metabolic Effects: Pisatin can cause morphological changes in human red blood cells and uncouple oxidative phosphorylation in rat liver mitochondria, demonstrating its potent effects on cellular structures and metabolic processes (Oku, Ouchi, Shiraishi, Utsumi, &  Seno, 1976).
Growth Inhibition in Plants: Pisatin inhibits the growth of cress and lettuce seedlings at certain concentrations, indicating its potential allelopathic effects and contribution to the growth inhibitory effect of pea residue.
Antifungal Action: In the early stages of infection, pisatin administration can significantly prevent the formation of secondary hyphae of Erysiphe pisi on pea leaves, demonstrating its antifungal properties (Oku, Shiraishi, &  Ouchi, 1976).
Influence on Stomatal Movement: Pisatin exhibits an intermediate effect on stomatal opening and promotes closure in Commelina communis, suggesting its role in regulating plant water status and stress responses (Plumbe &  Willmer, 1986).
Effects on Amoebae: Pisatin displays two distinct inhibitory effects on amoebae: cytolytic and growth-associated. Pretreatment with a sublethal concentration of pisatin induces resistance to both effects, highlighting its impact on single-celled organisms (Papavinasasundaram &  Kasbekar, 1993).
Gene Expression Regulation: Actinomycin D and other compounds that change the conformation of DNA can induce pisatin production and stimulate the rate of total protein and RNA synthesis in plants, indicating pisatin’s involvement in gene regulation (Schwochau &  Hadwiger, 1969).
Detoxification Mechanisms: The phenolic product of pisatin demethylation is less toxic to many microorganisms, mediated by a cytochrome P-450 monooxygenase. This process is part of pisatin’s detoxification mechanism in some fungi (Matthews &  Van Etten, 1983).

Experimental operation

Experimental instructions for Pisatin

Pisatin Sourcing: Obtain pisatin from a reputable chemical supplier with a high purity grade. Store it in a cool, dry place away from light and moisture to prevent degradation.
Preparation of Pisatin Solution: Dissolve the appropriate amount of pisatin in a suitable solvent such as dimethyl sulfoxide (DMSO), ethanol, or water, depending on the experimental requirements and solubility of pisatin. Ensure the solution is adequately mixed and homogeneous.
Cell Culture: Prepare the desired cell culture system for studying the effects of pisatin. Seed the cells in culture plates or dishes and allow them to adhere and proliferate under standard conditions, typically at 37°C with 5% CO2.
Treatment Administration: Treat the cultured cells with varying concentrations of pisatin by adding the prepared pisatin solution to the culture medium. Include appropriate controls such as vehicle-treated cells to assess any non-specific effects.
Incubation Period: Incubate the treated cells for a specified duration to allow pisatin to exert its effects on cellular processes. The duration may vary depending on the experimental objectives and the kinetics of pisatin action.
Cell Viability Assays: Evaluate the impact of pisatin on cell viability using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, ATP-based assays, or others suitable for the experimental model.
Molecular Analysis: Conduct molecular analyses to investigate the underlying mechanisms of pisatin action. Techniques such as Western blotting, PCR (Polymerase Chain Reaction), or immunofluorescence may be employed to assess changes in protein expression, gene expression, or cellular signaling pathways.
Functional Assays: Perform functional assays to assess the effects of pisatin on specific cellular processes relevant to the research question. These may include cell migration assays, cell cycle analysis, apoptosis assays, or others tailored to the study objectives.
Data Analysis: Analyze the experimental data using appropriate statistical methods to evaluate the efficacy and dose-response relationships of pisatin treatment. Interpret the results in the context of the research hypothesis.
  

Advantages and Limitations for Lab Experiments

Pisatin exhibits significant advantages as a growth inhibitor and antimicrobial agent, particularly in the context of plant disease resistance. However, its effectiveness can be limited by factors such as pathogen detoxification and variable synthesis conditions.

Advantages

Growth Inhibition Properties: Pisatin has been shown to inhibit the growth of cress and lettuce seedlings at certain concentrations, highlighting its potential role in growth regulation.
Pathogen Resistance: It plays a key role in resisting pathogens, like inhibiting the formation of secondary hyphae of E. pisi on pea leaves (Hilgers &  Splechtna, 1975).
Antifungal Properties: Pisatin acts as an effective inhibitor of fungal growth, reducing the incidence of leaf spots caused by pathogens (Heath &  Wood, 1971).
Broad Antimicrobial Spectrum: Demonstrates a wide range of antimicrobial effects, suggesting its potential utility in plant disease resistance (Cruickshank, 1962).
Inducible by Environmental Factors: Factors like ultraviolet light can induce the synthesis of pisatin, indicating its role in plant response to environmental stress (Hadwiger &  Schwochau, 1971).

Limitations

Detoxification by Pathogens: Certain fungi can detoxify pisatin, rendering it less effective as an antimicrobial agent (Matthews &  Van Etten, 1983).
Inconsistent Synthesis Factors: Factors like protein synthesis inhibitors can have incompatible effects on pisatin production, making it difficult to draw definite conclusions about its synthesis requirements (Bailey, 1969).
Localization and Influence Factors: Pisatin formation is influenced by various factors and is typically localized in inoculated tissues, indicating a limited range of effectiveness (Cruickshank &  Perrin, 1967).

Future Directions

Future research on pisatin should focus on its biosynthesis, genetic regulation, role in plant immunity, interactions with pathogens, and the influence of environmental factors on its production. This research could lead to advancements in plant disease resistance and agricultural biotechnology.
Understanding Mechanisms of Pathogen Resistance: Continued investigation into pisatin's role in inhibiting pathogens, such as leaf-spotting pathogens (Heath &  Wood, 1971), will be crucial. This includes studying its mechanism of action against different types of fungi and bacteria.
Metabolic Pathways and Synthesis: Future research should focus on the metabolic pathways involved in pisatin synthesis. Studies have shown the involvement of various precursors and enzymes (Hadwiger, 1966), but a complete understanding of these pathways is still lacking.
Genetic Regulation of Pisatin Production: Investigating the genetic basis for pisatin production in plants could provide insights into how plants respond to environmental stress and pathogen attack (Schwochau &  Hadwiger, 1969).
Pisatin in Transgenic Plants: There is potential for using pisatin in developing transgenic plants with enhanced resistance to fungal pathogens. This approach requires a deeper understanding of pisatin's biosynthesis and function in plant immunity (Delserone, Matthews, &  Vanetten, 1992).
Pisatin Degradation and Tolerance in Pathogens: Studying how certain fungi degrade pisatin (Lappe &  Barz, 1978)or develop tolerance to it (Denny, Matthews, &  Vanetten, 1987)could lead to new strategies for managing plant diseases.
Environmental Influence on Pisatin Synthesis: Further exploration of how environmental factors like UV light (Hadwiger &  Schwochau, 1971)and heat treatment (Cruickshank &  Perrin, 1967)influence pisatin synthesis could provide valuable information for agricultural practices.

Properties

IUPAC Name

(1S,12S)-16-methoxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O6/c1-19-9-2-3-10-12(4-9)20-7-17(18)11-5-14-15(22-8-21-14)6-13(11)23-16(10)17/h2-6,16,18H,7-8H2,1H3/t16-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMRDTLRSDRUSU-DLBZAZTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3C(CO2)(C4=CC5=C(C=C4O3)OCO5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)[C@H]3[C@@](CO2)(C4=CC5=C(C=C4O3)OCO5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10942240
Record name 3-Methoxy-6H,9H-[1,3]dioxolo[5,6][1]benzofuro[3,2-c][1]benzopyran-6a(12aH)-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10942240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-Pisatin

CAS RN

3187-47-1, 20186-22-5
Record name rel-(6aR,12aR)-3-Methoxy-6H-[1,3]dioxolo[5,6]benzofuro[3,2-c][1]benzopyran-6a(12aH)-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3187-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pisatin, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003187471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pisatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020186225
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methoxy-6H,9H-[1,3]dioxolo[5,6][1]benzofuro[3,2-c][1]benzopyran-6a(12aH)-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10942240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PISATIN, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/498E2M1IW2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PISATIN, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4PE9U3RE5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,310
Citations
DR Perrin, W Bottomley - Journal of the American Chemical …, 1962 - ACS Publications
… active extracts from which pisatin was isolated, and the activity of pisatin accounted for all … -4 M pisatin possessed antifungal activity toward a wide range, of plant fungi. 2· 3 Pisatin has …
Number of citations: 189 pubs.acs.org
SW Banks, PM Dewick - Phytochemistry, 1982 - Elsevier
… Pisatin levels are considerably reduced when compared with the normal induction process… pisatin. This confirms that the 6a-hydroxylation of maackiain during the biosynthesis of pisatin …
Number of citations: 28 www.sciencedirect.com
VPW Miao, DE Matthews, HD VanEtten - Molecular and General Genetics …, 1991 - Springer
… The ability to detoxify the phytoalexin, pisatin, an antimicrobial … pisatin demethylase, encoded by any one of six Pda genes, which differ with respect to the inducibility and level of pisatin …
Number of citations: 138 link.springer.com
DF Kendra, LA Hadwiger - Experimental mycology, 1984 - Elsevier
… and their ability to elicit pisatin formation in immature pea pods. The antifungal and pisatin-… Monomer and dimer units showed no antifungal activity and induced little pisatin. Trimer …
Number of citations: 608 www.sciencedirect.com
JJ Coleman, CC Wasmann, T Usami… - Molecular Plant …, 2011 - Am Phytopath Society
The pea pathogen Fusarium oxysporum f. sp. pisi is able to detoxify pisatin produced as a defense response by pea, and the gene encoding this detoxification mechanism, FoPDA1, …
Number of citations: 55 apsjournals.apsnet.org
C DeMartinis, MF Mackay, DR Perrin - Journal of Crystal and Molecular …, 1978 - Springer
(+)-Pisatin, C 17 H 14 O 6 , a lipophilic substance with antifungal activity, has been isolated fromPisum sativum L. following fungal inoculation. Orthorhombic crystals of the monohydrate …
Number of citations: 6 link.springer.com
M Walker-Simmons, L Hadwiger, CA Ryan - Biochemical and Biophysical …, 1983 - Elsevier
… elicitor of the phytoalexin pisatin in pea pod tissues. The levels of pisatin induced by PIIF, … , β-1,4 glucosamine polymers, which are potent elicitors of pisatin in pea pods. Similarly, the …
Number of citations: 258 www.sciencedirect.com
RM Celoy, HD VanEtten - Phytochemistry, 2014 - Elsevier
(+)-Pisatin, produced by peas (Pisum sativum L.), is an isoflavonoid derivative belonging to the pterocarpan family. It was the first chemically identified phytoalexin, and subsequent …
Number of citations: 18 www.sciencedirect.com
JJ Coleman, GJ White… - Molecular Plant …, 2011 - Am Phytopath Society
… individually contribute to the tolerance of pisatin and act as host-specific virulence … pisatin and essentially nonpathogenic on pea. NhABC1 is rapidly induced after treatment with pisatin …
Number of citations: 80 apsjournals.apsnet.org
Q Wu, HD VanEtten - Molecular Plant-Microbe Interactions, 2004 - Am Phytopath Society
… , also was used in an attempt to reduce pisatin levels. Although hairy root tissue with … pisatin, the greatest reduction occurred with sense or antisense Hmm cDNA. The reduced pisatin …
Number of citations: 76 apsjournals.apsnet.org

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